molecular formula C21H19FN4O3S B10966793 methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10966793
M. Wt: 426.5 g/mol
InChI Key: SXJKHXXQZPRYFG-CXUHLZMHSA-N
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Description

METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials may include 1,5-dimethyl-1H-pyrazole, 4-fluorobenzaldehyde, and various thiazole derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Pyrazole Derivatives: Compounds containing the pyrazole ring with various functional groups.

    Fluorophenyl Compounds: Molecules with the fluorophenyl group, which may exhibit similar properties.

Uniqueness

METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19FN4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

methyl (2E)-5-(1,5-dimethylpyrazol-4-yl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H19FN4O3S/c1-11-17(20(28)29-4)18(15-10-23-25(3)12(15)2)26-19(27)16(30-21(26)24-11)9-13-5-7-14(22)8-6-13/h5-10,18H,1-4H3/b16-9+

InChI Key

SXJKHXXQZPRYFG-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC

Origin of Product

United States

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